molecular formula C24H24O7 B8101309 Olomoucin

Olomoucin

Cat. No. B8101309
M. Wt: 424.4 g/mol
InChI Key: FPVUCBMBMUHRDX-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olomoucin is a useful research compound. Its molecular formula is C24H24O7 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Olomoucin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Olomoucin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cell Cycle Inhibition

Olomoucine, known as a cyclin-dependent kinase inhibitor, is instrumental in regulating cell cycle transitions. It has been observed to cause cell cycle arrest at both G1/S and G2/M transitions, irrespective of the p53 gene status, suggesting a broad application in controlling cell proliferation (Fan, Duba, & O'Connor, 1999). Additionally, olomoucine inhibits the growth of various human cancer cell lines, further indicating its potential in oncological research and therapy (Buquet-Fagot, Lallemand, Montagne, & Mester, 1997).

2. Antiviral Properties

Olomoucine II, a derivative of olomoucine, has shown promising antiviral properties. It effectively inhibits the replication of a broad range of wild-type human viruses, including herpes simplex virus and human cytomegalovirus. This positions olomoucine as a potential antiviral agent for various viral infections (Holcakova, Tomasec, Bugert, Wang, Wilkinson, Hrstka, Kryštof, Strnad, & Vojtesek, 2010).

3. Neuroprotection and Neuroregeneration

Olomoucine has demonstrated neuroprotective effects, particularly in models of spinal cord injury and epilepsy. It improves the microenvironment for axonal regeneration and reduces neuronal apoptosis after epileptic seizures, offering potential therapeutic applications in neurology (Tian, Wang, Xu, Yu, Xie, Wang, & Zhang, 2006); (Du, Sun, Yu, Chen, Tian, Xie, & Wang, 2007).

4. Effects on Glucose Transport

In the realm of endocrinology, olomoucine has been found to block insulin's ability to stimulate glucose transport, implicating its role in glucose metabolism and insulin signaling pathways. This aspect could be significant in diabetes research (Konstantopoulos, Marcuccio, Kyi, Stoichevska, Castelli, Ward, & Macaulay, 2007).

5. Apoptosis Induction in Cancer Cells

Olomoucine's ability to induce apoptosis in various cancer cell lines, particularly in leukemia cells, has been documented. This effect is attributed to its inhibition of cyclin-dependent kinases, underscoring its potential as an anticancer agent (Wandl & Węsierska‐Gądek, 2009).

properties

IUPAC Name

[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-30-23(29)24(3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVUCBMBMUHRDX-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)COC(=O)C2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)COC(=O)[C@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olomoucin

CAS RN

87414-49-1
Record name Butyrolactone I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087414491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLOMOUCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKM4266XIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.